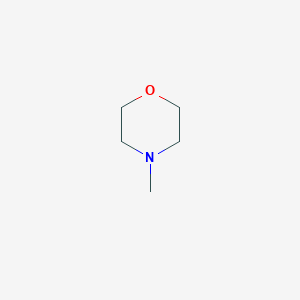

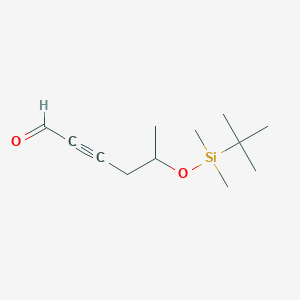

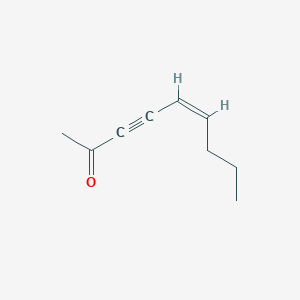

5-(tert-Butyldimethylsilyloxy)-2-hexynal

Overview

Description

5-(tert-Butyldimethylsilyloxy)-2-hexynal, also known as TBDMS-protected propargyl aldehyde, is a chemical compound used in various scientific research applications. It is a versatile intermediate for the synthesis of various organic compounds and has gained significant attention in recent years due to its unique properties.

Scientific Research Applications

Hydroxyl-Protecting Agent : Dimethyl-tert-butylsilyl, a part of the structure of this compound, is known for being a stable, hydroxyl-protecting agent. It has potential applications in various fields, including the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Protecting Group in Deoxynucleosides : The tert-butyldimethylsilyl group is versatile and stable, serving as a protecting group for the synthesis of various protected deoxynucleosides in good yields (Ogilvie, 1973).

Glycoconjugate Synthesis : This compound is effective in protecting D-glucal and D-galactal, providing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for efficient glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Antimitotic Agent Precursor : It is used in the enantioselective synthesis of a precursor for antimitotic agents (Eggen & Georg, 1998).

Key Precursor in Statin Synthesis : It plays a role in the complex low-temperature synthesis of a key lactonized statin side chain precursor, which is significant for thermal process safety in industrial production (Časar, Tramšek, & Goršek, 2010).

Chiral Building Block for Bicyclo[3.3.0]octane Compounds : Utilized in the synthesis of chiral building blocks for bicyclo[3.3.0]octane compounds (Subburaj, Okamoto, & Sato, 2002).

Diels-Alder Cycloadditions : Involved in yielding bicyclic cycloadducts in the synthesis of various compounds (Wu, He, Zhou, & Lee, 2010).

RNA Synthesis : It aids in the fast and high-yield synthesis of RNA, with easy deprotection under mild conditions, making it a promising tool for high-throughput RNA purification (Semenyuk et al., 2006).

Neuroprotective Agent Synthesis : Facilitates the synthesis of neuroprotective agents through Diels-Alder reactions (Dissanayake et al., 2020).

Stereoselective Synthesis of Cyclopentanecarboxylates : Useful in the Dirhodium(II)-catalyzed intramolecular carbon-hydrogen insertion of α-diazo ketones for the stereoselective synthesis of cyclopentanecarboxylates (Yakura et al., 1997).

Functionalized Heterocycles : It is employed in asymmetric vinylogous Mannich reactions to produce functionalized heterocycles (Ruan, Luo, Du, & Huang, 2011).

Novel Compound Synthesis : This compound is used in the synthesis of new chemical entities, such as in the allylation of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (Bouarata, Tebbani, & Mosset, 2012).

Enantioenriched Allenylindium Reagent Synthesis : Useful in creating enantioenriched allenylindium reagents for additions to aldehydes (Johns, Grant, & Marshall, 2003).

Catecholamine Metabolite Analysis : Aids in the profiling method for simultaneous determination of major catecholamine metabolites in urine, important for functional tumor diagnosis and pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Deuterated C-6 and C-9 Flavour Volatiles Synthesis : Involved in the synthesis of deuterated flavor volatiles (Felder & Rowan, 1999).

properties

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxyhex-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si/c1-11(9-7-8-10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRJIAWJBWYPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#CC=O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyldimethylsilyloxy)-2-hexynal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)